molecular formula C24H20Na2O6S5 B14508015 Benzenesulfinic acid, 2,2'-trithiobis(o-phenylene)bis-, disodium salt, dihydrate CAS No. 64058-60-2

Benzenesulfinic acid, 2,2'-trithiobis(o-phenylene)bis-, disodium salt, dihydrate

Cat. No.: B14508015
CAS No.: 64058-60-2
M. Wt: 610.7 g/mol
InChI Key: SSCSBWJLMVWEGB-UHFFFAOYSA-L
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Description

Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate is a complex organosulfur compound. It is characterized by the presence of sulfinic acid groups and a trithiobis linkage, which imparts unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate typically involves the reaction of benzenesulfinic acid with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrate to enhance its stability.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation reactions, where benzenesulfinic acid is treated with sulfur trioxide or sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. The dihydrate form is obtained by crystallization from water.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: The sulfinic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfinic acid groups under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Sulfonamides or sulfonate esters.

Scientific Research Applications

Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfones and sulfonamides.

    Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid groups can donate or accept electrons, facilitating the formation of new chemical bonds. The trithiobis linkage provides additional stability and reactivity, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfinic acid group.

    Sodium benzenesulfinate: A simpler compound with a single sulfinic acid group.

    Sulfanilic acid: Contains an amino group in addition to the sulfonic acid group.

Uniqueness

Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate is unique due to its trithiobis linkage and multiple sulfinic acid groups. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

CAS No.

64058-60-2

Molecular Formula

C24H20Na2O6S5

Molecular Weight

610.7 g/mol

IUPAC Name

disodium;2-[3-[[3-(2-sulfinatophenyl)phenyl]trisulfanyl]phenyl]benzenesulfinate;dihydrate

InChI

InChI=1S/C24H18O4S5.2Na.2H2O/c25-32(26)23-13-3-1-11-21(23)17-7-5-9-19(15-17)29-31-30-20-10-6-8-18(16-20)22-12-2-4-14-24(22)33(27)28;;;;/h1-16H,(H,25,26)(H,27,28);;;2*1H2/q;2*+1;;/p-2

InChI Key

SSCSBWJLMVWEGB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)SSSC3=CC=CC(=C3)C4=CC=CC=C4S(=O)[O-])S(=O)[O-].O.O.[Na+].[Na+]

Origin of Product

United States

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